4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
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Overview
Description
“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-(trifluoromethyl)benzoate” is an organic compound with a molecular formula of C17H12N2O4S. It has been discovered as a functional antagonist of the apelin (APJ) receptor .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources.Scientific Research Applications
Synthesis and Biological Applications
Synthetic Chemistry Innovations : The synthesis of pyrimidinyl and pyran-yl derivatives has been a significant area of study, focusing on the creation of novel coumarin derivatives and pyrazolo[1,5-c]pyrimidinones. These efforts are directed at enhancing the chemical toolbox available for further pharmaceutical and agrochemical research. For instance, compounds derived from similar structural frameworks have shown antimicrobial activity, highlighting their potential in developing new antibacterial and antifungal agents (Al-Haiza, Mostafa, & El-kady, 2003).
Biological Activity Evaluation : Research into compounds with pyrimidinyl and pyran-yl moieties includes evaluating their biological activities. These studies aim to discover potential therapeutic applications, such as antimicrobial, insecticidal, and herbicidal properties. For example, pyrimidine-linked pyrazole heterocyclics have been synthesized and assessed for their insecticidal and antimicrobial potentials, indicating the broad spectrum of bioactivity associated with these chemical structures (Deohate & Palaspagar, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)12-4-2-11(3-5-12)16(25)27-15-9-26-13(8-14(15)24)10-28-17-22-6-1-7-23-17/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSRJVDTWFNXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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